molecular formula C6H8ClFN2 B13564707 4-Fluoro-3-methylpyridin-2-amine hydrochloride

4-Fluoro-3-methylpyridin-2-amine hydrochloride

Cat. No.: B13564707
M. Wt: 162.59 g/mol
InChI Key: VIHZMTYLQWOHOH-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylpyridin-2-amine hydrochloride is a fluorinated pyridine derivative with the molecular formula C6H7FN2·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methylpyridin-2-amine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-methylpyridin-2-amine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylpyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-Fluoro-3-methylpyridin-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoropyridine
  • 3-Methylpyridine
  • 2-Aminopyridine

Comparison

4-Fluoro-3-methylpyridin-2-amine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination can enhance its chemical stability and biological activity compared to similar compounds. The fluorine atom’s electron-withdrawing effect can also make it more reactive in certain chemical reactions .

Properties

Molecular Formula

C6H8ClFN2

Molecular Weight

162.59 g/mol

IUPAC Name

4-fluoro-3-methylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H7FN2.ClH/c1-4-5(7)2-3-9-6(4)8;/h2-3H,1H3,(H2,8,9);1H

InChI Key

VIHZMTYLQWOHOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1N)F.Cl

Origin of Product

United States

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